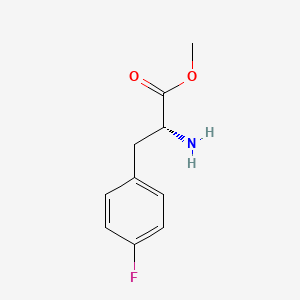![molecular formula C17H23NO2 B13052544 Ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-YL)acetate](/img/structure/B13052544.png)
Ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-benzyl-3-azabicyclo[311]heptan-6-yl)acetate is a complex organic compound with a bicyclic structureThe compound is characterized by the presence of a benzyl group and an azabicycloheptane core, which contribute to its distinct chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-yl)acetate typically involves a multi-step process. One efficient method includes the two-step synthesis of the intermediate 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one . This intermediate is then further reacted to form the final product. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. This process ensures the consistency and quality of the product, making it suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-yl)acetate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically optimized to achieve the desired transformation with high efficiency .
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-yl)acetate has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential therapeutic properties, including its use as a precursor for drug development . Additionally, the compound’s unique structure makes it valuable in the study of molecular interactions and mechanisms .
Mecanismo De Acción
The mechanism of action of ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-yl)acetate involves its interaction with specific molecular targets within biological systems. The compound’s azabicycloheptane core is known to interact with various receptors and enzymes, modulating their activity and leading to specific biological effects . The pathways involved in these interactions are complex and are the subject of ongoing research .
Comparación Con Compuestos Similares
Ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-yl)acetate can be compared with other similar compounds, such as 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one and 8-azabicyclo[3.2.1]octane . These compounds share structural similarities but differ in their chemical properties and applications.
Propiedades
Fórmula molecular |
C17H23NO2 |
|---|---|
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-yl)acetate |
InChI |
InChI=1S/C17H23NO2/c1-2-20-17(19)9-16-14-8-15(16)12-18(11-14)10-13-6-4-3-5-7-13/h3-7,14-16H,2,8-12H2,1H3 |
Clave InChI |
GNOYKZWHNOZHQV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1C2CC1CN(C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


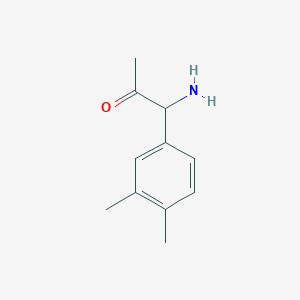
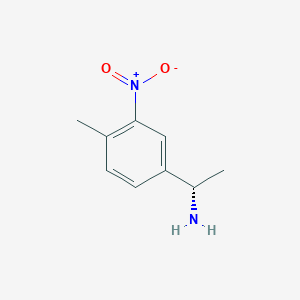
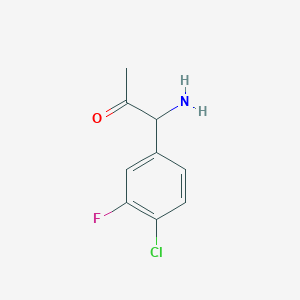
![(3S)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052495.png)

![3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one hcl](/img/structure/B13052505.png)
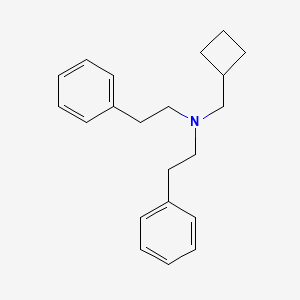
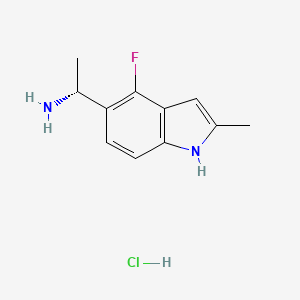
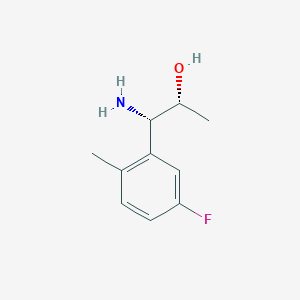
![Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate](/img/structure/B13052522.png)
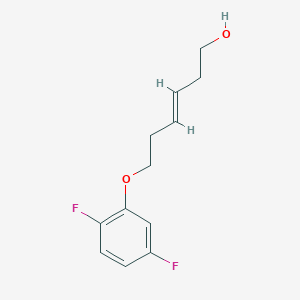

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-methoxybenzoate](/img/structure/B13052536.png)
